2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide
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Overview
Description
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.302 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and cinnamaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with cellular targets. It has been shown to inhibit the activity of certain enzymes, such as telomerase, which is crucial for cancer cell proliferation . The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: Similar structure but with one less hydroxyl group.
2,4-Dihydroxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide: Similar structure with a methyl group substitution.
Uniqueness
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide is unique due to its dual hydroxyl groups and hydrazone linkage, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
765296-81-9 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-13-8-9-14(15(20)11-13)16(21)18-17-10-4-7-12-5-2-1-3-6-12/h1-11,19-20H,(H,18,21)/b7-4+,17-10+ |
InChI Key |
UKRXWULTXWMBMT-CUQLSPFUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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